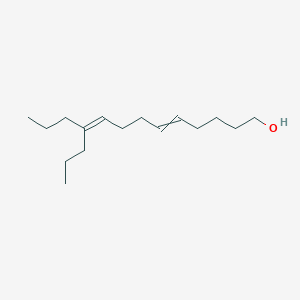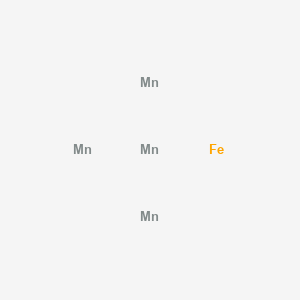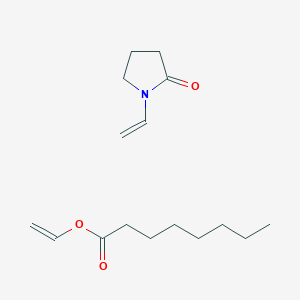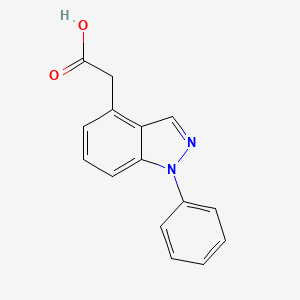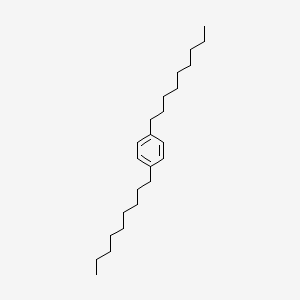
p-Dinonylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Dinonylbenzene: is an organic compound belonging to the class of aromatic hydrocarbons. It consists of a benzene ring substituted with two nonyl groups (nine-carbon alkyl chains) at the para positions. This compound is known for its hydrophobic properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Dinonylbenzene typically involves the Friedel-Crafts alkylation of benzene with nonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds as follows: [ \text{C}_6\text{H}_6 + 2 \text{C}9\text{H}{19}\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{C}9\text{H}{19})_2 + 2 \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale Friedel-Crafts alkylation. The reaction is carried out in a controlled environment to ensure high yield and purity. The process includes the use of excess benzene to drive the reaction to completion and the subsequent removal of unreacted benzene and by-products through distillation.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: p-Dinonylbenzene can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of benzoic acid derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nonyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions is commonly used for the oxidation of this compound.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst such as iron (Fe).
Major Products:
Oxidation: Benzoic acid derivatives.
Substitution: Halogenated this compound compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Dinonylbenzene is used as a precursor in the synthesis of various organic compounds. Its hydrophobic nature makes it suitable for use in the development of surfactants and lubricants.
Biology and Medicine: While this compound itself is not widely used in biological or medical applications, its derivatives are studied for their potential use in drug delivery systems and as components in biomedical materials.
Industry: The compound is used in the production of specialty chemicals, including plasticizers, which enhance the flexibility and durability of plastics. It is also employed in the formulation of lubricants and as an additive in fuels to improve performance.
Wirkmechanismus
The mechanism of action of p-Dinonylbenzene in chemical reactions involves the activation of the benzene ring through the electron-donating effects of the nonyl groups. This activation facilitates electrophilic substitution reactions. In oxidation reactions, the benzylic positions are particularly reactive due to the presence of hydrogen atoms that can be abstracted, leading to the formation of benzylic radicals and subsequent oxidation products.
Vergleich Mit ähnlichen Verbindungen
Toluene (methylbenzene): Similar in structure but with a single methyl group instead of two nonyl groups.
Ethylbenzene: Contains an ethyl group instead of nonyl groups.
Cumene (isopropylbenzene): Features an isopropyl group in place of nonyl groups.
Uniqueness: p-Dinonylbenzene is unique due to the presence of two long nonyl chains, which impart significant hydrophobicity and influence its reactivity and applications. Unlike simpler alkylbenzenes, this compound’s bulky substituents make it suitable for specialized industrial applications where hydrophobicity and stability are crucial.
Eigenschaften
CAS-Nummer |
40775-34-6 |
|---|---|
Molekularformel |
C24H42 |
Molekulargewicht |
330.6 g/mol |
IUPAC-Name |
1,4-di(nonyl)benzene |
InChI |
InChI=1S/C24H42/c1-3-5-7-9-11-13-15-17-23-19-21-24(22-20-23)18-16-14-12-10-8-6-4-2/h19-22H,3-18H2,1-2H3 |
InChI-Schlüssel |
SHDYOAGCPLZUNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC=C(C=C1)CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


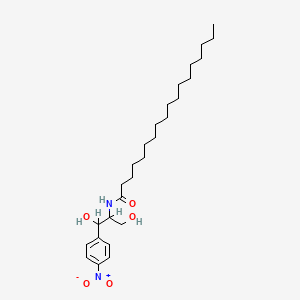
![(3E,6E)-3-[(4-nitrophenyl)methylidene]-6-propylidenepiperazine-2,5-dione](/img/structure/B14665033.png)
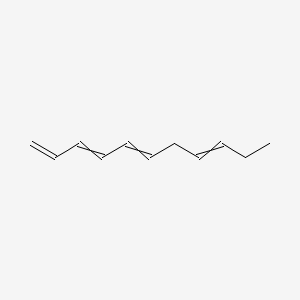
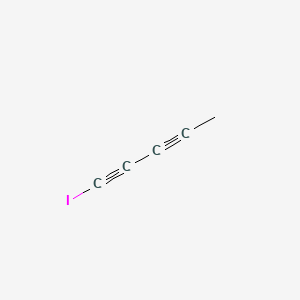
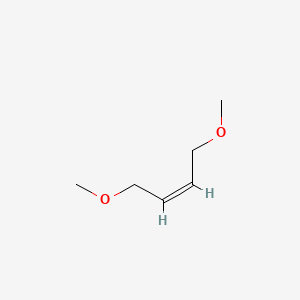

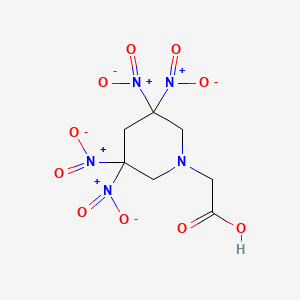

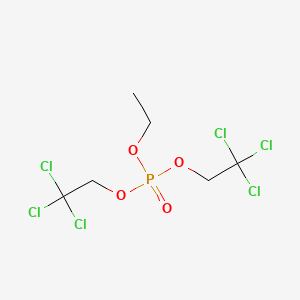
![Dimethyl [(carbamoylamino)methyl]phosphonate](/img/structure/B14665062.png)
